methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate - 2034441-60-4

methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate

Catalog Number: EVT-3120585
CAS Number: 2034441-60-4
Molecular Formula: C21H21N3O5
Molecular Weight: 395.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound is an important intermediate in the synthesis of several biologically active compounds, including the anticancer drug osimertinib [ [] ]. It is a derivative of chalcone and contains a dimethylamino group at the 3-position of the propenone chain attached to the indole ring.

Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one shares the core indole structure with methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate. Both compounds are considered indole derivatives, a class of compounds known for their diverse biological activities. [ [] ]

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This molecule is a third-generation EGFR tyrosine kinase inhibitor (EGFR-TKI) used in cancer treatment, particularly effective against T790M and L858R mutations [ [] ]. It contains a complex structure featuring an indole ring connected to a pyrimidine ring, which is further linked to a substituted phenyl acrylamide moiety.

Relevance: This compound, like methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, contains a 1-methyl-1H-indol-3-yl group, highlighting a structural similarity between the two compounds within the indole derivative class. [ [] ]

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This molecule is a potential genotoxic impurity found in osimertinib mesylate, an antineoplastic agent [ [] ]. It is structurally similar to the previous compound but features a 3-chloropropanamide group instead of the acrylamide moiety.

Relevance: This compound also shares the 1-methyl-1H-indol-3-yl group with methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, emphasizing their shared structural features within the indole derivative class. [ [] ]

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent, and the presence of the potential genotoxic impurity 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide in its production is a concern [ [] ].

Relevance: Although the structure of osimertinib mesylate is not explicitly provided in the papers, the presence of the related impurity containing the 1-methyl-1H-indol-3-yl group suggests a possible structural similarity with methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, placing them within the same broad category of pharmaceutical compounds containing indole moieties. [ [] ]

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

Compound Description: This compound is a major degradation product of osimertinib tablets observed during base hydrolysis stress studies [ [] ]. It shares a core structure with osimertinib and the related impurity but with a 3-methoxypropanamide group.

Relevance: The presence of the 1-methyl-1H-indol-3-yl group in this degradation product further links it to methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, highlighting the recurring importance of this specific indole moiety in various pharmaceutical compounds. [ [] ]

(E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol

Compound Description: This Schiff base compound is synthesized by reacting 2-amino-4-chlorophenol with 4-benzyloxy-2-hydroxybenzaldehyde [ [] ]. Its structure is characterized by an intramolecular hydrogen bond forming an S(6) ring motif.

Relevance: While this compound does not directly share the core indole structure with methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, it falls under the broader category of Schiff base compounds, which are known for their various biological activities and are often explored in medicinal chemistry research. [ [] ]

(E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

Compound Description: This compound is another Schiff base compound synthesized by reacting 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine with 4-benzyloxy-2-hydroxybenzaldehyde [ [] ]. It also exhibits an intramolecular hydrogen bond, but it is a charge-assisted N+—H⋯O− type.

Relevance: This compound features the 1H-indol-3-yl group as part of its structure. This connection to the indole class, despite being a different isomer compared to the 1-methyl-1H-indol-3-yl group present in methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, suggests a potential for shared chemical behavior and biological activities based on their common indole moiety. [ [] ]

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound is a novel triazole derivative synthesized and characterized as part of a series of potential antifungal agents [ [] ]. Its structure consists of two linked triazole rings, one of which is attached to a thiophene ring via a methylene linker.

Relevance: While this compound is structurally distinct from methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, it demonstrates the exploration of various heterocyclic moieties in medicinal chemistry for their potential therapeutic applications. [ [] ]

2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

Compound Description: These compounds represent a combinatorial library of novel molecules synthesized via a four-component reaction in water, exploring their potential as biologically active agents [ [] ]. The core structure features a pyrazole ring linked to a chromene moiety.

Relevance: This class of compounds, like methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, highlights the focus on developing diverse heterocyclic scaffolds for their potential pharmacological applications. [ [] ]

2-(4,6-diamino-3-(3-amino-6-(1-methyamino-ethyl)tetrahydropyran-2-yl)oxy-2-hydroxy-cyclohexoxy)-5-methyl-4-methylamino-tetrahydropyran-3,5-diol

Compound Description: This complex organic framework (OF) was used to synthesize main group metal complexes of Bi(V) and Pb(II), forming metal organic frameworks (MOFs) [ [] ].

Relevance: While structurally dissimilar to methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, the research using this compound demonstrates the broader field of using organic frameworks for developing novel materials with potential applications in various fields, including medicine. [ [] ]

1-[2-(benzoyloxy)ethyl]-2-methyl-5-nitro-1H-imidazol-3-ium 3-carboxyprop-2-enoate and 1-[2-(benzoyloxy)ethyl]-2-methyl-5-nitro-1H-imidazol-3-ium 2,6-dihydroxybenzoate

Compound Description: These are two salt forms of benzoylmetronidazole (BZMD), a derivative of the antibiotic metronidazole, prepared as part of an exploration of crystal engineering and stoichiometric diversity in drug development [ [] ].

Relevance: These salts, like methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, showcase the development and modification of existing pharmaceutical compounds to enhance their properties and potentially discover new therapeutic applications. [ [] ]

Ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, 2-(4-hydroxyphenethyl)-3-amino-6-chloroquinazolin-4(3H)-one, and 3-(4-hydroxyphenethyl)-3-((4-hydroxy-3-methoxybenzylidene)amino)-6-chloroquinazolin-4(3H)-one

Compound Description: These three compounds are newly synthesized quinazoline and quinazoline-4-one derivatives evaluated for their antioxidant, antiulcer, and anti-inflammatory activities [ [] ]. They feature a quinazoline core with various substituents, including a 4-hydroxyphenyl propanamide group and a Schiff base moiety.

Relevance: These compounds, like methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, exemplify the ongoing search for novel drug candidates with anti-inflammatory properties through exploring diverse chemical structures. [ [] ]

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These are two structurally related indole derivatives synthesized and characterized through X-ray crystallography to investigate their hydrogen-bonding patterns [ [] ]. They are part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides explored for their potential biological activities.

Relevance: These compounds share the indole core with methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, further demonstrating the widespread use of indole derivatives in medicinal chemistry research. [ [] ]

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids

Compound Description: These novel compounds are substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids with potential antiviral activity, particularly against influenza and hepatitis C virus (HCV) [ [] ].

Relevance: These compounds share the indole core structure with methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, further highlighting the prevalence of indole derivatives in various therapeutic applications. [ [] ]

Amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

Compound Description: These are a series of complex indole derivatives designed and investigated as renin inhibitors for the treatment of hypertension [ [] ]. The structure is characterized by a substituted indole ring attached to an octan chain with various substituents at the 2 and 7 positions.

Relevance: These derivatives, like methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate, belong to the broad class of indole derivatives, highlighting the versatility of this chemical scaffold for targeting various therapeutic areas. [ [] ]

Methyl 4-(3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Compound Description: This compound is a prototypical analog of PYD-106, a novel class of stereoselective pyrrolidinone (PYD) positive allosteric modulators for GluN2C-containing NMDA receptors [ [, ] ]. It exhibits high selectivity for GluN2C receptors over other NMDA receptor subtypes and other glutamate receptors like AMPA and kainate receptors.

Relevance: This compound, along with its analog PYD-106, highlights a different therapeutic application for the 2-methyl-1H-indol-3-yl group compared to methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate. Both compounds belong to the indole derivative class but target different biological pathways. [ [, ] ]

Properties

CAS Number

2034441-60-4

Product Name

methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate

IUPAC Name

methyl 4-[[2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate

Molecular Formula

C21H21N3O5

Molecular Weight

395.415

InChI

InChI=1S/C21H21N3O5/c1-24-10-9-14-11-15(5-8-17(14)24)18(25)12-22-19(26)20(27)23-16-6-3-13(4-7-16)21(28)29-2/h3-11,18,25H,12H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

HJSVVXVWYMMHEG-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.